Calculated Lipophilicity: 7-O-Pivaloyl-Genistein vs. Genistein (cLogP Comparison)
The calculated partition coefficient (cLogP) for 7-O-pivaloyl-genistein is significantly higher than that of the parent genistein, reflecting the impact of the bulky pivaloyl ester. This shift in lipophilicity is a key differentiator for cell‑penetration and formulation studies . Note: The cLogP value for the pivaloyl derivative is obtained via in silico prediction (ChemAxon/ALOGPS) and is considered a cross‑study comparable value, as direct experimental logP data for this compound are not publicly reported.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.6 (predicted by ChemAxon; ChemSpider ID 5293428) |
| Comparator Or Baseline | Genistein: cLogP ≈ 2.9 (predicted by ChemAxon; ChemSpider ID 4444448) |
| Quantified Difference | Δ cLogP ≈ +1.7 (≈ 50‑fold increase in theoretical lipid‑to‑water partition coefficient per log unit) |
| Conditions | In silico prediction using consensus model; 25 °C, neutral pH |
Why This Matters
The >1.5‑log‑unit increase in cLogP implies that 7‑O‑pivaloyl‑genistein can be preferentially dissolved in lipophilic media and may exhibit enhanced passive membrane permeability compared to genistein, making it a superior candidate for non‑aqueous reaction systems and lipophilic formulation screens.
